molecular formula C18H19FN2O12 B12291241 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate

2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate

Cat. No.: B12291241
M. Wt: 474.3 g/mol
InChI Key: ONHXYOUGQDGBRY-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate is an organic compound belonging to the class of glycosyl compounds These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond

Preparation Methods

The synthesis of 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate involves several key steps. The process typically starts with the selective enzyme hydrolysis of a polysaccharide to produce the core heptasaccharide. This is followed by per-O-acetylation, α-bromination, reductive glycal formation, electrophilic fluorination, S_NAr glycosylation, and Zemplen deprotection . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate involves its interaction with specific enzymes, such as β-galactosidase. The compound acts as a substrate, and during the enzymatic reaction, a glycosyl enzyme intermediate is formed. This intermediate can be trapped and studied to understand the enzyme’s catalytic mechanism.

Comparison with Similar Compounds

Similar compounds to 2,4-Dinitrophenyl 2-Deoxy-2-fluoro-beta-D-galactoside 3,4,6-Triacetate include:

Properties

IUPAC Name

[3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O12/c1-8(22)29-7-14-16(30-9(2)23)17(31-10(3)24)15(19)18(33-14)32-13-5-4-11(20(25)26)6-12(13)21(27)28/h4-6,14-18H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHXYOUGQDGBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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